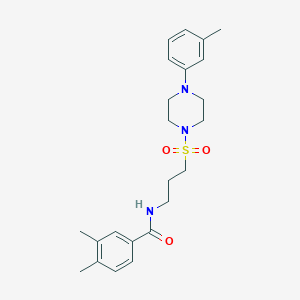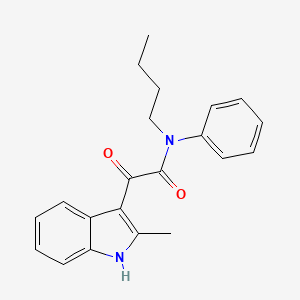
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Chemical Reactions Analysis
The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Antidiabetic Potential
A study focused on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, revealing their potential as anti-diabetic agents. The compounds exhibited significant α-glucosidase inhibitory activity, suggesting their utility in developing novel antidiabetic drugs. The structural confirmation and cytotoxicity profile of these compounds were thoroughly analyzed, highlighting their low cytotoxicity and potential as lead molecules for further antidiabetic research (Nazir et al., 2018).
Herbicide Metabolism
Another study examined the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways involved in the detoxification or activation of these herbicides, offering insights into human risk assessment and the development of safer agricultural chemicals (Coleman et al., 2000).
Detrusor Overactivity Treatment
Research into N-(4-amino-2-butynyl)acetamide derivatives has explored their inhibitory activity on detrusor contraction, highlighting their potential application in treating overactive detrusor conditions. This study offers a promising outlook for the development of new therapeutic agents with fewer anticholinergic side effects (Take et al., 1992).
Cyclopropanation Catalysis
Investigations into the enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts have provided valuable insights into synthetic methodologies. This research contributes to the development of novel strategies for constructing cyclopropane-containing compounds, which are important in medicinal chemistry and organic synthesis (Doyle et al., 1994).
Analytical Chemistry Applications
The synthesis and application of AMACE1, an aminoacetamide electrophore reagent, for the trace organic analysis exemplifies the versatility of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide derivatives in analytical chemistry. This compound facilitates the detection of oxidative sugar damage to DNA, demonstrating its utility in biochemical and forensic investigations (Lu & Giese, 2000).
Mechanism of Action
properties
IUPAC Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-14-23(16-10-6-5-7-11-16)21(25)20(24)19-15(2)22-18-13-9-8-12-17(18)19/h5-13,22H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYZEMCMIVEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


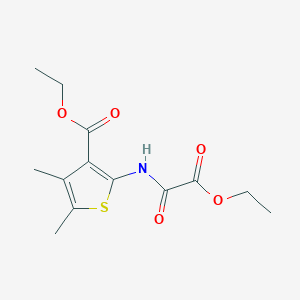
![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
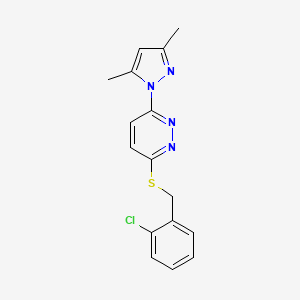
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)
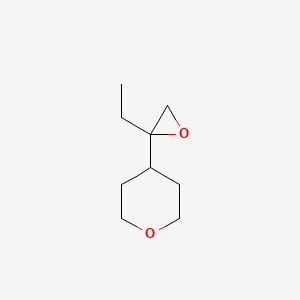
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)
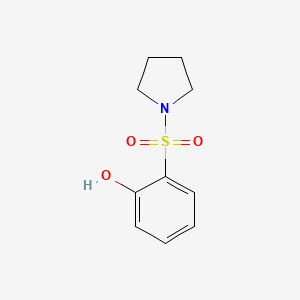
![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)
